

Venglustat in Clinical Trials: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Venglustat

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols of **Venglustat** as investigated in various clinical trials. **Venglustat** is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide (GL-1), **Venglustat** aims to decrease the accumulation of downstream glycosphingolipids implicated in the pathophysiology of several lysosomal storage disorders and other diseases.[3][4]

I. Quantitative Data Summary

The following tables provide a structured summary of **Venglustat** dosage and administration across various clinical trials, categorized by disease indication.

Table 1: Venglustat Dosage and Administration in Fabry Disease Clinical Trials

Trial Identifier	Phase	Dosage	Formulation	Administration Schedule	Patient Population	Treatment Duration	Status (as of late 2025)
NCT02228460	2a	15 mg	Oral capsules	Once daily	11 treatment-naïve adult males with classic Fabry disease. [5] [6]	26 weeks	Completed
NCT02489344 (Extension of NCT02228460)	2a	15 mg	Oral capsules	Once daily	8 patients who completed NCT02228460. [5]	Up to 2.5 additional years	Completed

NCT05206773 (PERIDOT)	3	15 mg	Oral tablets	Once daily	Approximately 114 treatment-naïve or untreated (for at least 6 months) patients aged 16 and older with Fabry disease. [7][8]	1 year (double-blind), with an optional 12-month open-label extension. [8][9]	Recruiting
NCT05280548 (CARAT)	3	Not specified	Oral tablets	Once daily	Approximately 90 adults (18-65 years) with Fabry disease and left ventricular hypertrophy. [7]	1.5 years, with a long-term extension of up to nearly 3 years. [7]	Recruiting

Table 2: Venglustat Dosage and Administration in Gaucher Disease Clinical Trials

Trial Identifier	Phase	Dosage	Formulation	Administration Schedule	Patient Population	Treatment Duration	Status (as of late 2025)
NCT02843035 (LEAP)	2	15 mg	Oral	Once daily (in combination with Cerezyme)	Adult patients with Gaucher Disease Type 3. [10] [11]	1 year, with an ongoing long-term extension. [10]	Active, not recruiting
NCT05222906 (LEAP2M ONO)	3	Not specified	Oral tablets	Once daily	Adult and pediatric patients (≥ 12 years) with Gaucher Disease Type 3 treated with Enzyme Replacement Therapy (ERT) for at least 3 years. [12]	52 weeks (double-blind), followed by an open-label extension. [5]	Recruiting

Table 3: Venglustat Dosage and Administration in Parkinson's Disease (GBA-PD) Clinical Trials

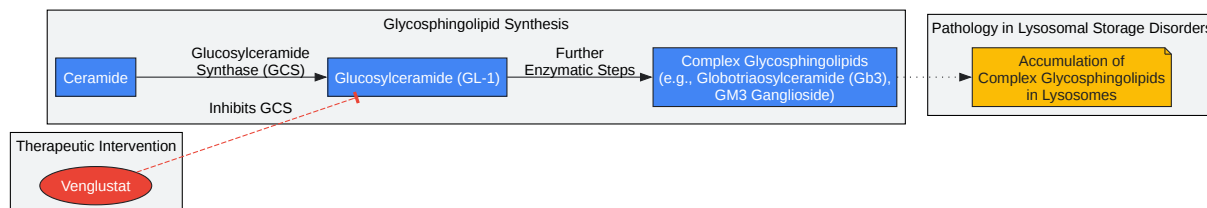
Trial Identifier	Phase	Dosage	Formulation	Administration Schedule	Patient Population	Treatment Duration	Status (as of late 2025)
NCT02906020 (MOVES-PD) - Part 1	2	4 mg, 8 mg, and 15 mg (dose escalation)	Oral	Once daily	29 patients with early-stage Parkinson's disease and a GBA mutation. [13][14]	Up to 36 weeks (52 weeks for Japanese participants). [14]	Completed
NCT02906020 (MOVES-PD) - Part 2	2	15 mg	Oral	Once daily	221 patients with early-stage Parkinson's disease and a GBA1 mutation. [15]	52 weeks, with a 2-year follow-up. [4]	Terminated

Table 4: Venglustat Dosage and Administration in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Clinical Trials

Trial Identifier	Phase	Dosage	Formulation	Administration Schedule	Patient Population	Treatment Duration	Status (as of late 2025)
NCT03523728 (STAGE D-PKD) - Stage 1	2/3	8 mg and 15 mg	Oral capsules	Once daily	236 adults with rapidly progressing ADPKD. [15] [16]	18 months	Terminated
NCT03523728 (STAGE D-PKD) - Stage 2	2/3	15 mg	Oral capsules	Once daily	242 adults with rapidly progressing ADPKD. [15] [16]	24 months	Terminated

II. Signaling Pathway and Mechanism of Action

Venglustat acts by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. This "substrate reduction" approach is designed to decrease the production of glucosylceramide (GL-1), thereby reducing the accumulation of downstream metabolites that are pathogenic in various lysosomal storage diseases.



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Caption: Glycosphingolipid synthesis pathway and the inhibitory action of **Venglustat**.

III. Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating **Venglustat**.

A. Fabry Disease: Phase 2a Study (NCT02228460)

This open-label, single-arm study aimed to assess the safety, pharmacodynamics, pharmacokinetics, and exploratory efficacy of **Venglustat** in treatment-naïve adult male patients with classic Fabry disease.[5]

1. Patient Population:

- Inclusion Criteria:
 - Male, 18-37 years of age.[5]
 - Confirmed diagnosis of classic Fabry disease.[5]
 - Treatment-naïve.[5]
- Exclusion Criteria:

- Prior enzyme replacement therapy or other Fabry-specific treatment.

2. Study Design and Intervention:

- Dosage and Administration: 15 mg of **Venglustat** administered orally as capsules once daily.
[7]
- Treatment Duration: 26 weeks.[5]
- Extension Study (NCT02489344): Eligible patients could continue treatment for up to an additional 2.5 years.[7]

3. Key Assessments:

- Primary Endpoint: Change from baseline in globotriaosylceramide (Gb3) accumulation in skin cells at 6 months, evaluated on a severity rating scale (0-3) by a pathologist.[7]
- Secondary Endpoints:
 - Safety and tolerability.
 - Pharmacokinetics of **Venglustat**.
 - Pharmacodynamic markers, including plasma levels of GL-1, Gb3, and globotriaosylsphingosine (lyso-Gb3).[13]
- Methodology for Gb3 Assessment: Skin biopsies were taken at baseline and at specified follow-up times for histological and electron microscopy analysis to quantify Gb3 inclusions.
[5]

B. Gaucher Disease Type 3: Phase 3 Study (LEAP2MONO - NCT05222906)

This is a randomized, double-blind, double-dummy, active-comparator study to evaluate the efficacy and safety of **Venglustat** compared to Cerezyme (imiglucerase) in patients with Gaucher Disease Type 3 (GD3).[5]

1. Patient Population:

- Inclusion Criteria:
 - Adults and adolescents (≥ 12 years of age).
 - Confirmed diagnosis of GD3.
 - Treated with Enzyme Replacement Therapy (ERT) for at least 3 years.
 - Presence of gaze palsy.[\[12\]](#)
 - Modified Scale for the Assessment and Rating of Ataxia (SARA) score of 1 or above.
- Exclusion Criteria:
 - Major organ transplant.
 - Progressive myoclonic epilepsy.
 - Use of strong or moderate inducers or inhibitors of CYP3A.

2. Study Design and Intervention:

- Randomization: Patients are randomized to receive either:
 - Oral **Venglustat** once daily and a placebo infusion every two weeks.[\[5\]](#)
 - Intravenous Cerezyme (imiglucerase) infusion every two weeks and an oral placebo once daily.[\[5\]](#)
- Treatment Duration: 52 weeks, followed by an open-label extension where all participants may receive **Venglustat**.[\[5\]](#)[\[12\]](#)

3. Key Assessments:

- Co-Primary Endpoints:
 - Change from baseline in the modified SARA total score at week 52.[\[5\]](#)

- Change from baseline in the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale index score at week 52.[\[5\]](#)
- Secondary Endpoints:
 - Changes in spleen and liver volume.[\[5\]](#)
 - Changes in hemoglobin levels and platelet count.[\[5\]](#)
 - Safety and tolerability.[\[5\]](#)

C. Parkinson's Disease with GBA Mutation: Phase 2 Study (MOVES-PD - NCT02906020)

This two-part, randomized, double-blind, placebo-controlled study was designed to assess the safety, efficacy, and pharmacodynamics of **Venglustat** in patients with early-stage Parkinson's disease and a GBA gene mutation.[\[13\]](#)

1. Patient Population:

- Inclusion Criteria:
 - Adults aged 18-80 years.[\[14\]](#)
 - Diagnosis of Parkinson's disease.[\[14\]](#)
 - Heterozygous for a GBA mutation associated with PD.
 - Hoehn and Yahr stage ≤ 2 at baseline.
- Exclusion Criteria:
 - Montreal Cognitive Assessment (MoCA) score < 20 .[\[14\]](#)
 - History of deep brain stimulation.[\[14\]](#)

2. Study Design and Intervention:

- Part 1 (Dose Escalation):

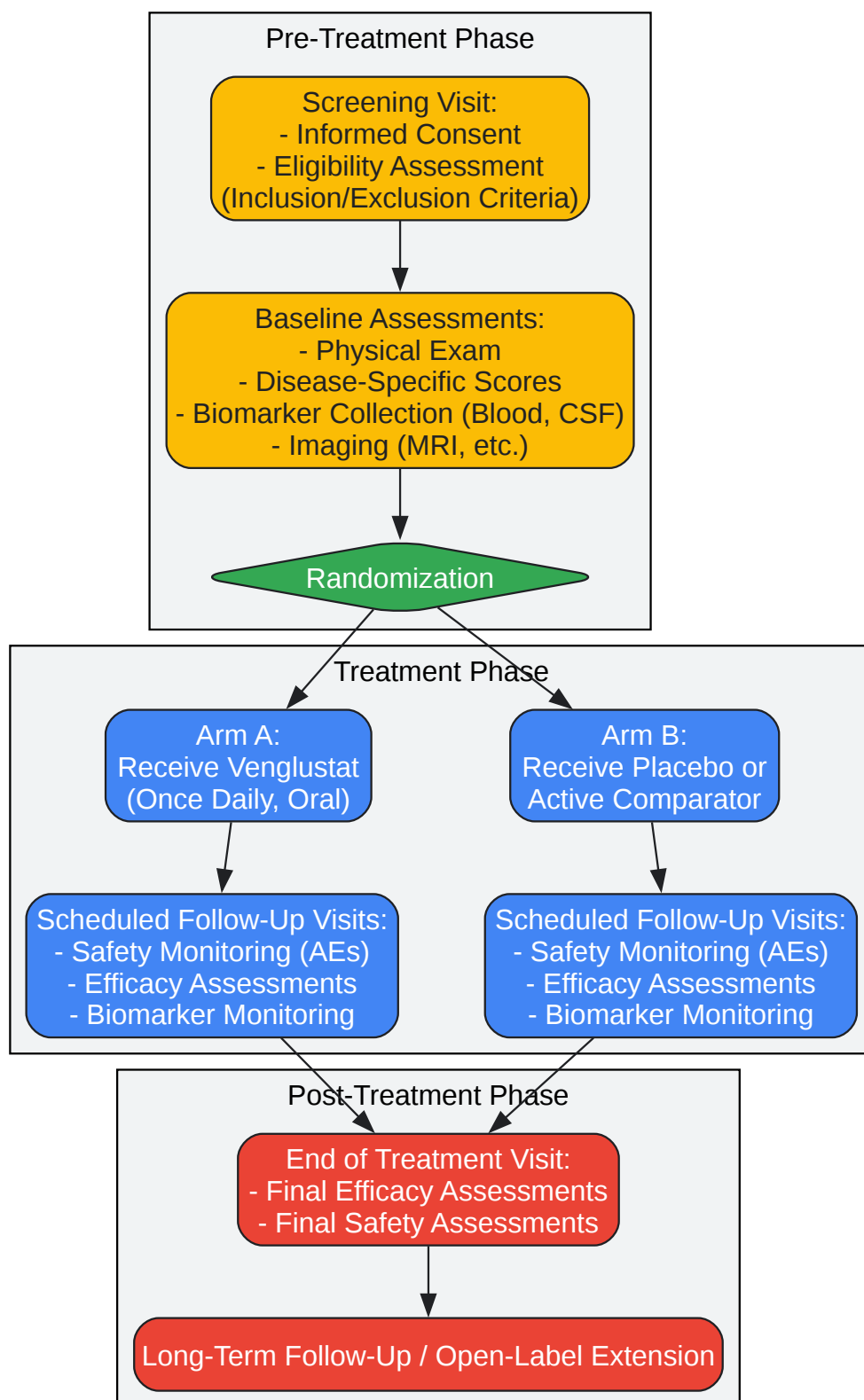
- Sequential cohorts received 4 mg, 8 mg, or 15 mg of oral **Venglustat** or placebo once daily for 4 weeks.[13]
- Part 2 (Efficacy):
 - Patients were randomized to receive 15 mg of oral **Venglustat** or placebo once daily for 52 weeks.[15]

3. Key Assessments:

- Primary Endpoints:
 - Part 1: Safety and tolerability of **Venglustat**.[13]
 - Part 2: Efficacy as measured by the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[15]
- Secondary and Exploratory Endpoints:
 - Pharmacokinetics of **Venglustat** in plasma and cerebrospinal fluid (CSF).[13]
 - Pharmacodynamic response measured by glucosylceramide (GL-1) levels in plasma and CSF.[13]

IV. Experimental Workflow

The following diagram illustrates a generalized workflow for a patient participating in a randomized, placebo-controlled clinical trial of **Venglustat**.



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Caption: Generalized workflow for a **Venglustat** clinical trial.

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